molecular formula C12H16O2 B14323500 Methyl undeca-2,3,7,9-tetraenoate CAS No. 111875-97-9

Methyl undeca-2,3,7,9-tetraenoate

Cat. No.: B14323500
CAS No.: 111875-97-9
M. Wt: 192.25 g/mol
InChI Key: NKNPHOWOYXSJHV-UHFFFAOYSA-N
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Description

Methyl undeca-2,3,7,9-tetraenoate is a polyunsaturated fatty acid methyl ester characterized by conjugated double bonds at positions 2, 3, 7, and 9 of an 11-carbon chain. While direct data on this compound is sparse in the provided evidence, related research highlights its structural and functional significance. For example, a structurally similar compound, methyl (2Z,3E,5E,7E,9E)-4,10-dimethyl-11-(2,5-dioxopyrrolidin-3-yl)-2-(2-hydroxyethylidene)-11-oxoundeca-3,5,7,9-tetraenoate, was isolated from the mangrove fungus Aspergillus sp. OUCMDZ-1914 and exhibited inhibitory activity against H1N1 influenza virus (IC₅₀ = 116.2 mmol/L) and α-glucosidase (IC₅₀ = 0.84 mmol/L) .

Properties

CAS No.

111875-97-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-6,9,11H,7-8H2,1-2H3

InChI Key

NKNPHOWOYXSJHV-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCC=C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

The HM/IDB approach, pioneered for xanthomonadin analogues, enables sequential elongation of polyene chains. The synthesis begins with methyl acrylate derivatives, where palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) and tri(2-furyl)phosphine serve as the catalytic system. Silver acetate ($$ \text{AgOAc} $$) acts as a halide scavenger, facilitating oxidative addition steps. For example, the coupling of iodinated acrylate 1 with vinylboronate 3 (Scheme 3 in) proceeds via a migratory insertion mechanism, forming a tetraene intermediate with >85% selectivity under optimized conditions.

Iterative Chain Elongation

Each HM/IDB cycle introduces two carbon units, enabling precise control over polyene geometry. Critical to success is the use of methyliminodiacetic acid (MIDA)-protected boronates, which enhance stability during iterative couplings. However, extending beyond five conjugated double bonds (e.g., heptaenyl iodide 11 ) leads to decomposition during silica gel purification. Telescoping reactions—bypassing intermediate isolation—partially mitigates this issue but requires careful monitoring via $$ ^1\text{H} $$ NMR spectroscopy to track isomerization.

Stille Cross-Coupling for Fragment Assembly

Vinyl Iodide and Stannane Coupling Partners

The total synthesis of (–)-spirangien A methyl ester demonstrates the utility of Stille couplings in constructing tetraenoate systems. A representative reaction combines (Z)-vinyl iodide 7 with tributylstannane 8 in dimethylformamide (DMF)/tetrahydrofuran (THF) under catalysis by tris(dibenzylideneacetone)dipalladium(0) ($$ \text{Pd}2(\text{dba})3 $$) and triphenylarsine ($$ \text{Ph}_3\text{As} $$). This method achieves 59% yield for tetraene 6 , with strict exclusion of oxygen critical to preventing homocoupling side reactions.

Purification Challenges and Mitigation

Instability of the tetraenoate product necessitates modified workup protocols. Ethyl acetate containing 2% triethylamine ($$ \text{Et}3\text{N} $$) suppresses acid-catalyzed decomposition during extraction. Flash column chromatography with $$ \text{Et}3\text{N} $$-modified eluents further preserves product integrity, though yields remain moderate (60–74%).

Suzuki-Miyaura Coupling for Modular Construction

MIDA-Boronate Methodology

Inspired by Burke’s iterative cross-coupling (ICC) strategy, Suzuki-Miyaura reactions enable modular assembly of polyene fragments. MIDA-boronates, such as 21 and 22 , undergo sequential couplings with aryl halides, leveraging the slow-release effect of MIDA protection to suppress premature reactions. For example, coupling tetraenylboronate 21 with tetraenyliodide 22 under $$ \text{Pd(OAc)}_2 $$/tri(2-furyl)phosphine catalysis forms the octaene backbone of xanthomonadin analogues.

Limitations in Long-Chain Systems

Despite high efficiency in shorter polyenes ($$ n \leq 4 $$), extending this method to undeca-2,3,7,9-tetraenoate results in rapid decomposition post-coupling. $$ ^1\text{H} $$ NMR analysis of crude mixtures reveals partial $$ E $$-to-$$ Z $$ isomerization, necessitating in situ derivatization or immediate use in subsequent steps.

Ligand and Catalyst Optimization

Ligand Screening for Selectivity

Ligand choice profoundly impacts Heck-Mizoroki coupling efficiency. A comparative study evaluated:

  • Tri(2-furyl)phosphine : 89:11 HM/SM selectivity at 10 mol% catalyst loading.
  • Tris(2-methoxyphenyl)phosphine : 83:17 selectivity but slower kinetics.
  • Triphenylarsine : <50% conversion due to poor oxidative addition rates.

Tri(2-furyl)phosphine emerged as optimal, enabling full conversion within 3 hours while minimizing Suzuki-Miyaura (SM) byproducts.

Catalyst Loading Studies

Reducing $$ \text{Pd(OAc)}_2 $$ loading from 10 mol% to 2.5 mol% maintains 89:11 HM/SM selectivity but extends reaction time to 25 hours (Table 4 in). This trade-off highlights the balance between cost and throughput in large-scale syntheses.

Stabilization and Purification Techniques

Telescoped Reaction Sequences

To circumvent instability of polyenyl iodides, HM/IDB steps are telescoped without intermediate isolation. For example, pentaene 16 is carried forward crude, avoiding silica gel contact until the final stage. This approach improves overall yield by 15–20% compared to stepwise purification.

Low-Temperature Workup

Quenching Stille couplings at –78°C followed by gradual warming to room temperature minimizes thermal decomposition. Rapid extraction into $$ \text{Et}_3\text{N} $$-containing solvents further stabilizes the product, as demonstrated in the isolation of tetraene 19 .

Chemical Reactions Analysis

Types of Reactions

Methyl undeca-2,3,7,9-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the intramolecular Diels-Alder reaction of this compound are cyclic compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl undeca-2,3,7,9-tetraenoate has several applications in scientific research, including:

Mechanism of Action

The primary mechanism of action for methyl undeca-2,3,7,9-tetraenoate involves its reactivity in the Diels-Alder reaction. The conjugated double bonds in the compound allow it to act as a dienophile, facilitating the formation of cyclic structures . This reactivity is crucial for its applications in synthetic organic chemistry.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between methyl undeca-2,3,7,9-tetraenoate and related polyunsaturated esters:

Compound Name Chain Length Double Bond Positions Substituents/Functional Groups Source/Application
This compound C11 2,3,7,9 None explicitly reported Hypothesized synthetic or natural origin
Methyl octadeca-6,9,12,15-tetraenoate C18 6,9,12,15 None (simple ester) Listed in Chembase as a reference ester
9-cis-Retinoic Acid Methyl Ester C20 2,4,6,8 Cyclohexenyl group, methyl branches Vitamin A derivative; used in biochemical studies
Christanoate (2'-hydroxydecanylpentadec-5,8,10,12-tetraenoate) C25 5,8,10,12 Hydroxydecanyl chain Isolated from Christia vespertilionis; structural role in plants

Key Observations :

  • Chain length and double bond positions significantly influence physicochemical properties. For example, shorter chains (C11) may enhance volatility, while longer chains (C18–C25) improve lipid solubility .
  • Substituents like hydroxyl or cyclohexenyl groups (e.g., in 9-cis-retinoic acid methyl ester) modify bioactivity and stability .

Physical and Chemical Properties

While experimental data for this compound is lacking, insights can be inferred from related compounds:

  • Conjugation Effects : Compounds with conjugated double bonds (e.g., bicyclo[4.4.1]undeca-2,4,7,9-tetraene) exhibit unique electronic properties, affecting reactivity and spectral profiles .
  • LogP and Solubility : Methyl esters with longer chains (C18) typically have higher LogP values, indicating greater hydrophobicity. For instance, methyl stearidonate (C18:4) has a calculated LogP of ~7.2, whereas shorter esters like C11 may have lower values .

Q & A

Q. What are the ethical and safety considerations for handling this compound in vivo studies?

  • Guidelines :
  • Toxicity Screening : Acute oral toxicity (OECD 423) and Ames test for mutagenicity .
  • Storage : Classify as flammable (Category 2) due to unsaturated ester structure; use explosion-proof freezers .

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